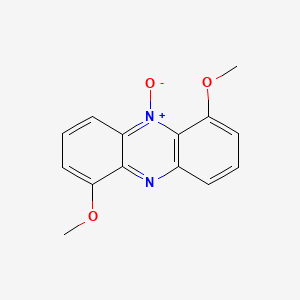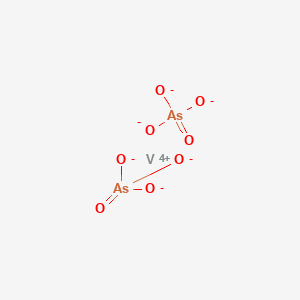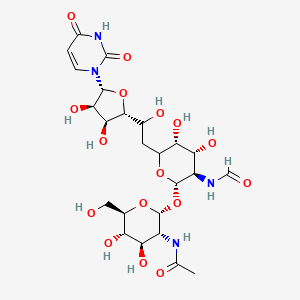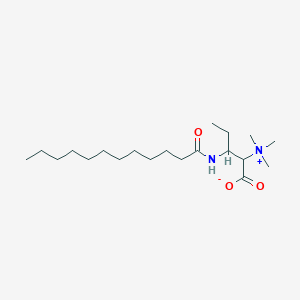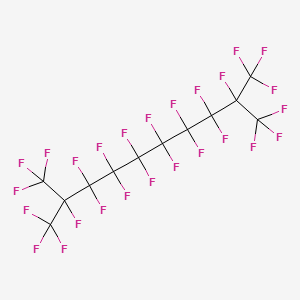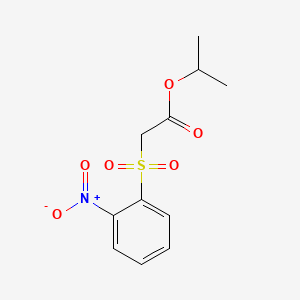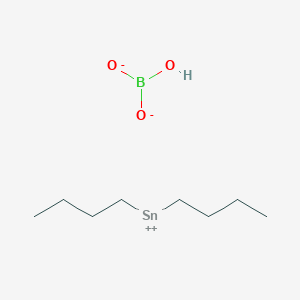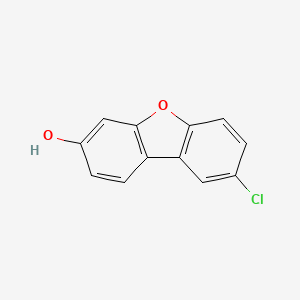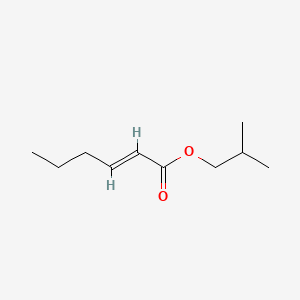
Isobutyl (E)-hex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl (E)-hex-2-enoate: is an organic compound with the molecular formula C10H18O2. It is an ester formed from isobutyl alcohol and hex-2-enoic acid. This compound is known for its fruity aroma, making it a valuable component in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl (E)-hex-2-enoate can be synthesized through the esterification reaction between isobutyl alcohol and hex-2-enoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to maximize yield and efficiency while minimizing waste. The use of advanced catalysts and optimized reaction conditions ensures the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions: Isobutyl (E)-hex-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isobutyl alcohol and hex-2-enoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Isobutyl alcohol and hex-2-enoic acid.
Reduction: Isobutyl hex-2-en-1-ol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Isobutyl (E)-hex-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry for its fruity aroma, and in the production of various consumer products.
Mechanism of Action
The mechanism of action of isobutyl (E)-hex-2-enoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release isobutyl alcohol and hex-2-enoic acid, which may interact with biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Isobutyl (E)-hex-2-enoate can be compared with other similar esters such as:
Isobutyl acetate: Known for its fruity aroma and used in similar applications.
Hexyl acetate: Another ester with a fruity scent, used in the flavor and fragrance industry.
Isobutyl butyrate: Also used for its pleasant aroma in various consumer products.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its (E)-configuration contributes to its specific reactivity and interactions in chemical and biological systems.
Properties
CAS No. |
94088-34-3 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-methylpropyl (E)-hex-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-7-10(11)12-8-9(2)3/h6-7,9H,4-5,8H2,1-3H3/b7-6+ |
InChI Key |
OBQBHLUEVSMCJS-VOTSOKGWSA-N |
Isomeric SMILES |
CCC/C=C/C(=O)OCC(C)C |
Canonical SMILES |
CCCC=CC(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



